molecular formula C18H20N2O3 B14556228 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- CAS No. 62095-31-2

2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl-

Cat. No.: B14556228
CAS No.: 62095-31-2
M. Wt: 312.4 g/mol
InChI Key: IKCZJVVVKBGPIA-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is known for its unique structure, which includes a bis(2-hydroxyethyl)amino group and a phenyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- typically involves multiple steps. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the bis(2-hydroxyethyl)amino group and the phenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes. The bis(2-hydroxyethyl)amino group may enhance its solubility and bioavailability, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Oxindole
  • 2-Oxindole
  • 2-Oxoindoline

Uniqueness

What sets 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- apart from similar compounds is its unique combination of functional groups. The bis(2-hydroxyethyl)amino group and the phenyl group provide distinct chemical properties and potential biological activities that are not present in other indole derivatives .

Properties

CAS No.

62095-31-2

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C18H20N2O3/c21-12-10-20(11-13-22)18(14-6-2-1-3-7-14)15-8-4-5-9-16(15)19-17(18)23/h1-9,21-22H,10-13H2,(H,19,23)

InChI Key

IKCZJVVVKBGPIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)N(CCO)CCO

Origin of Product

United States

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